1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
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Overview
Description
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C14H17Cl2NO4S, and it has a molecular weight of 366.26 g/mol .
Mechanism of Action
Target of Action
Compounds with sulfonyl groups are often used in medicinal chemistry due to their ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone”. The sulfonyl group in the compound could potentially interact with its targets through the formation of sulfonamide bonds .
Biochemical Pathways
Compounds with similar structures have been known to participate in reactions involving electrophilic aromatic substitution .
Preparation Methods
The synthesis of 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves several steps, typically starting with the preparation of the 2,4-dichlorobenzyl sulfonyl chloride. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
Sulfonyl chlorides: Common intermediates in organic synthesis.
Pyrrolidinones: Known for their diverse biological activities.
Properties
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-4-3-10(13(16)6-11)8-22(20,21)9-12(18)7-17-5-1-2-14(17)19/h3-4,6,12,18H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXEXLVKDHHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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